

H3B-120: A Chemical Probe for Carbamoyl Phosphate Synthetase 1 (CPS1)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, converting ammonia and bicarbonate into carbamoyl phosphate. Dysregulation of CPS1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. **H3B-120** has emerged as a highly selective and potent chemical probe for studying the biological functions of CPS1. This technical guide provides a comprehensive overview of **H3B-120**, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Introduction

H3B-120 is a small molecule inhibitor of CPS1 that exhibits a competitive and allosteric mechanism of action.[1][2][3][4] It binds to a previously unknown allosteric pocket located between the integrating and ATP A domains of CPS1, thereby preventing ATP hydrolysis, the initial step in carbamoyl phosphate synthesis.[5] This high selectivity for CPS1 over its cytosolic counterpart, CPS2, makes H3B-120 an invaluable tool for dissecting the specific roles of CPS1 in cellular metabolism and disease.[1] Notably, H3B-120 has demonstrated anti-cancer activity, highlighting its potential as a lead compound for drug development.[1][2][3][4]



Quantitative Data

The following tables summarize the key quantitative parameters of **H3B-120**, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Inhibition Data

Parameter	Value	Reference(s)
IC50	1.5 μΜ	[1][2][3][4]
Ki	1.4 μΜ	[1][2]

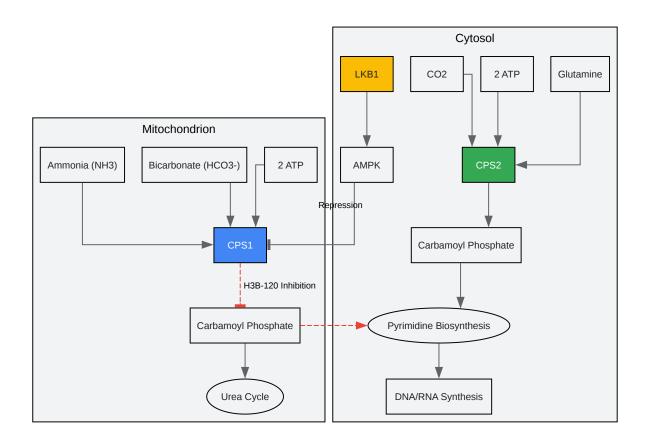
Table 2: Cellular Activity and Pharmacokinetic Properties

Parameter	Value/Observation	Reference(s)
Cellular Urea Production Inhibition	Dose-dependent (25, 50, 75, 100 μM)	[1]
In Vivo Half-life	40 minutes	[1]
Selectivity	No inhibition of CPS2	[1]

Signaling Pathways and Mechanism of Action

CPS1 plays a central role in two key metabolic pathways: the urea cycle and pyrimidine biosynthesis. In the urea cycle, CPS1 detoxifies ammonia by converting it to carbamoyl phosphate. In certain cancers, particularly those with LKB1 deficiency, CPS1 is upregulated to support the increased demand for pyrimidines, which are essential for DNA and RNA synthesis.



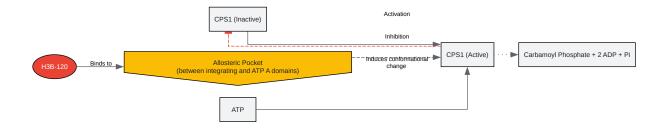


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CPS1's central role in metabolism and cancer.

H3B-120 acts as an allosteric inhibitor, binding to a site distinct from the active site of CPS1. This binding event induces a conformational change that prevents the hydrolysis of ATP, thereby blocking the first step of carbamoyl phosphate synthesis.





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Allosteric inhibition of CPS1 by H3B-120.

Experimental Protocols

The following are detailed methodologies for key experiments involving **H3B-120**. These protocols are based on the foundational work describing the discovery and characterization of this chemical probe.

CPS1 Enzyme Inhibition Assay

This assay measures the ability of H3B-120 to inhibit the enzymatic activity of purified CPS1.

Materials:

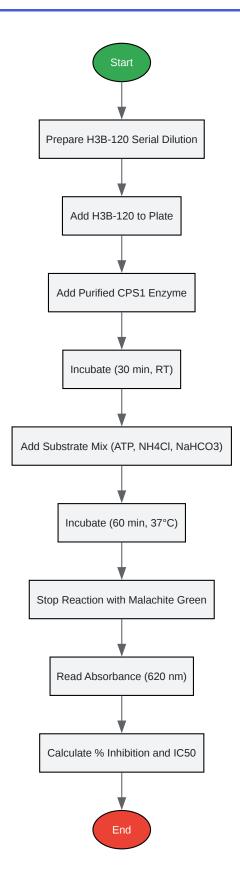
- Purified human CPS1 enzyme
- H3B-120
- Assay Buffer: 100 mM HEPES (pH 7.5), 20 mM MgCl₂, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100
- Substrates: ATP, NH₄Cl, NaHCO₃
- Malachite Green Reagent for phosphate detection
- 384-well assay plates



Procedure:

- Prepare a serial dilution of H3B-120 in DMSO.
- Add 1 μ L of the **H3B-120** dilution to the wells of a 384-well plate.
- Add 20 μL of a solution containing purified CPS1 enzyme in Assay Buffer to each well.
- Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 20 μL of a substrate mix containing ATP, NH₄Cl, and NaHCO₃ in Assay Buffer. Final concentrations in the 41 μL reaction should be optimized based on the specific activity of the enzyme batch (e.g., near the Km for each substrate).
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding 10 μL of Malachite Green Reagent.
- Read the absorbance at 620 nm to quantify the amount of inorganic phosphate produced.
- Calculate the percent inhibition for each H3B-120 concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.





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Workflow for the CPS1 enzyme inhibition assay.



Cellular Urea Production Assay

This cell-based assay determines the effect of **H3B-120** on the urea cycle in a more physiologically relevant context.

Materials:

- Primary human hepatocytes or a relevant cell line expressing CPS1 (e.g., HepG2)
- · Cell culture medium
- H3B-120
- Ammonium chloride (NH₄Cl)
- Urea assay kit (colorimetric or fluorometric)
- 96-well cell culture plates

Procedure:

- Seed hepatocytes in a 96-well plate and allow them to adhere and form a monolayer.
- Treat the cells with varying concentrations of **H3B-120** (e.g., 25, 50, 75, 100 μ M) in fresh cell culture medium for a predetermined time (e.g., 24 hours).
- Induce the urea cycle by adding a final concentration of 1-5 mM NH₄Cl to the medium.
- Incubate the cells for an additional 24-48 hours.
- Collect the cell culture supernatant.
- Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's instructions.
- Normalize the urea concentration to the total protein content of the cells in each well.
- Determine the dose-dependent effect of H3B-120 on urea production.



In Vivo Efficacy Studies (General Protocol)

This protocol outlines a general workflow for assessing the anti-tumor efficacy of **H3B-120** in a xenograft mouse model.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or NSG)
- Cancer cell line known to overexpress CPS1 (e.g., LKB1-deficient non-small cell lung cancer cell line)
- H3B-120
- Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
- · Calipers for tumor measurement

Procedure:

- Implant cancer cells subcutaneously into the flanks of the mice.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and vehicle control groups.
- Prepare the **H3B-120** formulation for in vivo administration.
- Administer H3B-120 or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).



 Compare the tumor growth between the H3B-120-treated and vehicle-treated groups to determine efficacy.

Conclusion

H3B-120 is a potent and selective chemical probe that has proven to be an indispensable tool for the investigation of CPS1 biology. Its well-characterized mechanism of action and demonstrated activity in both biochemical and cellular assays make it ideal for elucidating the role of CPS1 in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to utilize H3B-120 in their own studies. Further optimization of these protocols may be necessary depending on the specific experimental context. The continued use and development of chemical probes like H3B-120 will undoubtedly accelerate our understanding of CPS1 and may ultimately lead to the development of novel therapeutics for CPS1-driven diseases.

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